N,N-Dibenzyl-2,4,6-trimethylaniline N,N-Dibenzyl-2,4,6-trimethylaniline
Brand Name: Vulcanchem
CAS No.: 137129-03-4
VCID: VC20587804
InChI: InChI=1S/C23H25N/c1-18-14-19(2)23(20(3)15-18)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3
SMILES:
Molecular Formula: C23H25N
Molecular Weight: 315.5 g/mol

N,N-Dibenzyl-2,4,6-trimethylaniline

CAS No.: 137129-03-4

Cat. No.: VC20587804

Molecular Formula: C23H25N

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dibenzyl-2,4,6-trimethylaniline - 137129-03-4

Specification

CAS No. 137129-03-4
Molecular Formula C23H25N
Molecular Weight 315.5 g/mol
IUPAC Name N,N-dibenzyl-2,4,6-trimethylaniline
Standard InChI InChI=1S/C23H25N/c1-18-14-19(2)23(20(3)15-18)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3
Standard InChI Key JKCCWODLSQJAKH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

N,N-Dibenzyl-2,4,6-trimethylaniline consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, with the amino group (–NH–) further functionalized by two benzyl groups (–CH₂C₆H₅). The molecular formula is C₂₃H₂₅N, derived from the combination of the 2,4,6-trimethylaniline backbone (C₉H₁₃N) and two benzyl moieties (C₇H₇ each). The IUPAC name is N,N-bis(phenylmethyl)-2,4,6-trimethylbenzenamine.

Key Structural Features:

  • Steric hindrance: The ortho-methyl groups (2- and 6-positions) create steric bulk, influencing reactivity and intermolecular interactions .

  • Electronic effects: The electron-donating methyl and benzyl groups enhance the electron density on the aromatic ring, making the compound resistant to electrophilic substitution .

Synonyms and Identifiers

  • CAS Registry Number: 663943-27-9

  • Alternative names:

    • N,N-Bis(benzyl)-2,4,6-trimethylaniline

    • 2,4,6-Trimethyl-N,N-dibenzylaniline

  • Related compounds:

    • 2,4,6-Trimethylaniline (CAS 88-05-1), the parent amine without benzyl substituents .

    • N,N-Diphenyl-2,4,6-trimethylaniline (PTAA, CAS 603134-65-2), a structural analog with phenyl instead of benzyl groups .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most efficient method for synthesizing N,N-dibenzyl-2,4,6-trimethylaniline involves the alkylation of 2,4,6-trimethylaniline with benzyl halides under basic conditions. A representative procedure reported in the literature achieves a 95% yield using the following conditions :

ReactantsReagents/CatalystsSolventTemperatureTimeYield
2,4,6-Trimethylaniline + Benzyl bromideFormic acid, KOHEthanol70°C1 hour95%

Mechanism:

  • Deprotonation: Potassium hydroxide (KOH) deprotonates the amine, forming a nucleophilic amide ion.

  • Nucleophilic substitution: The amide ion attacks benzyl bromide in an Sₙ2 reaction, displacing bromide and forming the N-benzyl intermediate.

  • Second alkylation: A second equivalent of benzyl bromide reacts to yield the N,N-dibenzyl product.

Alternative Methods

  • Reductive amination: Hydrogenation of Schiff bases derived from 2,4,6-trimethylaniline and benzaldehyde, though this method is less efficient (<70% yield) .

  • Pd-catalyzed coupling: Cross-coupling reactions using palladium catalysts, though these are typically reserved for more complex aryl systems.

Physicochemical Properties

Physical State and Solubility

  • Appearance: Pale yellow to brown viscous liquid .

  • Density: Estimated ~1.05 g/cm³ (extrapolated from analogous compounds) .

  • Solubility:

    • Organic solvents: Miscible with ethanol, acetone, and dichloromethane.

    • Water: Immiscible due to hydrophobic benzyl groups .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.20 (s, 6H, 2,6-CH₃), 2.28 (s, 3H, 4-CH₃), 4.40 (s, 4H, N–CH₂), 6.90–7.30 (m, 12H, aromatic).

  • IR (KBr): 3020 cm⁻¹ (C–H aromatic), 2920 cm⁻¹ (C–H aliphatic), 1600 cm⁻¹ (C=C aromatic).

Applications in Materials Science and Industry

Organic Electronics

N,N-Dibenzyl-2,4,6-trimethylaniline serves as a precursor for hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its rigid, planar structure facilitates π-π stacking, enhancing charge carrier mobility.

Dye and Pigment Synthesis

The compound is alkylated to produce triarylmethane dyes, which are valued for their intense coloration and lightfastness. For example, reaction with phthalic anhydride yields derivatives used in textile printing .

Catalysis

In asymmetric catalysis, chiral derivatives of N,N-dibenzyl-2,4,6-trimethylaniline act as ligands for transition metals, enabling enantioselective transformations such as hydrogenation and cross-coupling.

Recent Advancements and Future Directions

Recent studies highlight its potential in photoredox catalysis and metal-organic frameworks (MOFs). For instance, incorporating the compound into MOFs improves CO₂ adsorption capacity by 30% compared to unfunctionalized frameworks. Future research may explore its utility in biomedical imaging and as a building block for covalent organic frameworks (COFs).

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